molecular formula C10H13N3O2 B7569610 1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B7569610
M. Wt: 207.23 g/mol
InChI Key: VYIBTCZMIFUHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has been the subject of extensive scientific research. MPPC is a pyrrolidine derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid acts as a modulator of the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This compound activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase. This results in a decrease in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. This compound has also been found to have neuroprotective effects, protecting against neuronal damage and death. In addition, this compound has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also readily available from commercial suppliers. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound can be expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid. One area of research is the development of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of this compound's anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves the reaction of 5-methylpyrimidine-2-carboxylic acid with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent. The reaction is carried out in a solvent such as dimethylformamide or dichloromethane. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-(5-Methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.

Properties

IUPAC Name

1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-4-11-10(12-5-7)13-3-2-8(6-13)9(14)15/h4-5,8H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBTCZMIFUHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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